REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:3]=1[CH:4](O)[C:5]([OH:7])=[O:6].Cl>C(O)(=O)C>[CH3:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:3]=1[CH2:4][C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
69.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(C(=O)O)O)C=C(C(=C1)C)C
|
Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
red phosphorus
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The excess of phosphorus is filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 50 ml of glacial acetic acid
|
Type
|
CUSTOM
|
Details
|
the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off with suction
|
Type
|
WASH
|
Details
|
The solid is washed three times with 180 ml of water each time
|
Type
|
CUSTOM
|
Details
|
This causes solid to precipitate out once again
|
Type
|
FILTRATION
|
Details
|
which is filtered off with suction through the
|
Type
|
WASH
|
Details
|
The filtercake is washed once more with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)C)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |